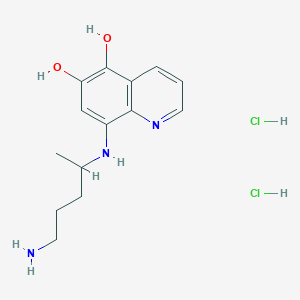
5-(Dimethylamino)furan-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)furan-2,4-dicarbaldehyde is an organic compound that features a furan ring substituted with dimethylamino and aldehyde groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)furan-2,4-dicarbaldehyde typically involves the functionalization of a furan ring. One common method is the oxidation of 5-(Dimethylamino)furan-2-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)furan-2,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of 5-(Dimethylamino)furan-2,4-dicarboxylic acid.
Reduction: Formation of 5-(Dimethylamino)furan-2,4-dimethanol.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Dimethylamino)furan-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the development of advanced materials such as conductive polymers and sensors.
Mécanisme D'action
The mechanism by which 5-(Dimethylamino)furan-2,4-dicarbaldehyde exerts its effects is primarily through its ability to participate in various chemical reactions. The dimethylamino group can donate electron density to the furan ring, enhancing its reactivity. The aldehyde groups can form covalent bonds with nucleophiles, making the compound a versatile intermediate in organic synthesis. Molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Furandicarboxaldehyde: A related compound with aldehyde groups at the 2 and 5 positions of the furan ring.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group at the 5 position.
Furfural: A simpler furan derivative with an aldehyde group at the 2 position.
Uniqueness
5-(Dimethylamino)furan-2,4-dicarbaldehyde is unique due to the presence of both dimethylamino and aldehyde groups on the furan ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
93824-97-6 |
|---|---|
Formule moléculaire |
C8H9NO3 |
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
5-(dimethylamino)furan-2,4-dicarbaldehyde |
InChI |
InChI=1S/C8H9NO3/c1-9(2)8-6(4-10)3-7(5-11)12-8/h3-5H,1-2H3 |
Clé InChI |
MBSLZEOHHGIEQL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=C(O1)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



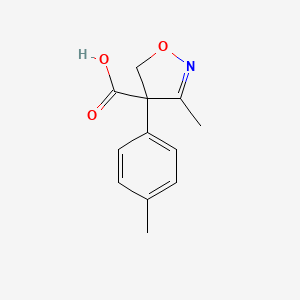
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
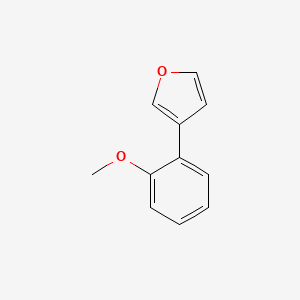
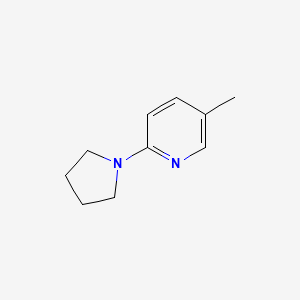

![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
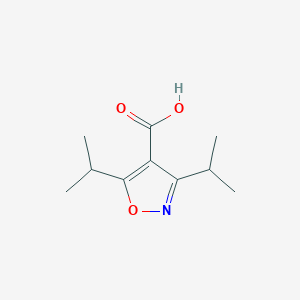
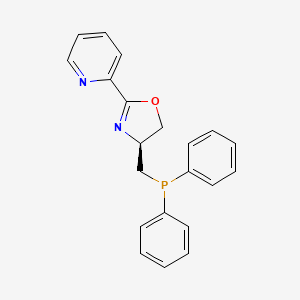
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)

![2-(Cyanomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12873515.png)
